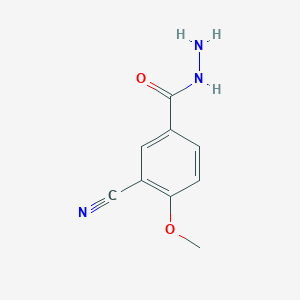

3-Cyano-4-methoxybenzohydrazide

Description

3-Cyano-4-methoxybenzohydrazide is a benzohydrazide derivative characterized by a methoxy group at the 4-position and a cyano substituent at the 3-position of the benzene ring. This compound belongs to a class of hydrazides known for their versatility in coordination chemistry and biological applications. Hydrazides, formed via condensation reactions between aldehydes and hydrazides, exhibit structural diversity due to variable substituents on the aromatic rings . The cyano group in this compound introduces strong electron-withdrawing effects, which may enhance its reactivity in metal coordination and influence its biological activity compared to analogs with electron-donating substituents .

Properties

IUPAC Name |

3-cyano-4-methoxybenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c1-14-8-3-2-6(9(13)12-11)4-7(8)5-10/h2-4H,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEOXVKROBMGEHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NN)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyano-4-methoxybenzohydrazide typically involves the reaction of 3-cyano-4-methoxybenzoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The general reaction scheme is as follows:

- Dissolve 3-cyano-4-methoxybenzoic acid in ethanol.

- Add hydrazine hydrate to the solution.

- Reflux the mixture for several hours.

- Cool the reaction mixture and filter the precipitate.

- Wash the precipitate with cold ethanol and dry it to obtain this compound .

Industrial Production Methods

For industrial-scale production, the process may be optimized to enhance yield and purity. This could involve the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters. The avoidance of toxic reagents and the implementation of environmentally friendly practices are also considered in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-Cyano-4-methoxybenzohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products Formed

Oxidation: Formation of oxides or hydroxyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted benzohydrazides.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with biological targets.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings

Mechanism of Action

The mechanism of action of 3-Cyano-4-methoxybenzohydrazide involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the methoxy group can influence the compound’s electronic properties. These interactions can affect various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Substituent Effects :

- Electron-withdrawing groups (e.g., -CN, -NO₂): Increase acidity of the hydrazide NH proton, improving metal coordination capacity . For example, this compound’s cyano group may facilitate stronger interactions with metal ions compared to the methoxy-only analog .

- Electron-donating groups (e.g., -OCH₃, -OH) : Enhance solubility in polar solvents but reduce electrophilicity. 4-Methoxybenzohydrazide derivatives are often used as precursors for Schiff bases due to their stability .

Physical and Chemical Stability

- Melting Points: this compound derivatives typically exhibit higher melting points (>485 K) due to strong intermolecular hydrogen bonding from the cyano group .

- Solubility: Methoxy and hydroxy substituents improve aqueous solubility, whereas nitro and cyano groups favor organic solvents like DMSO or methanol .

Biological Activity

3-Cyano-4-methoxybenzohydrazide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, presenting findings from various studies, including in vitro and in vivo evaluations.

Chemical Structure and Properties

The molecular structure of this compound includes a cyano group and a methoxy group attached to a benzohydrazide moiety. This unique combination of functional groups contributes to its potential reactivity and biological activity.

Antimicrobial Activity

In Vitro Studies : Research has shown that this compound exhibits significant antimicrobial properties against various bacterial and fungal strains. A study evaluated its effectiveness against five bacterial strains: Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Streptococcus pyogenes, and Staphylococcus aureus. The compound demonstrated notable antibacterial activity comparable to standard antibiotics like ciprofloxacin .

Table 1: Antimicrobial Activity of this compound

| Microorganism | Zone of Inhibition (mm) | Comparison with Ciprofloxacin |

|---|---|---|

| Bacillus subtilis | 20 | Equivalent |

| Escherichia coli | 18 | Moderate |

| Pseudomonas aeruginosa | 15 | Moderate |

| Streptococcus pyogenes | 12 | Low |

| Staphylococcus aureus | 8 | Low |

Fungal Activity : In addition to its antibacterial properties, the compound was tested against several fungal strains, including Aspergillus niger and Fusarium oxysporum. Results indicated that it exhibited moderate antifungal activity, particularly against A. niger .

Anticancer Activity

Mechanism of Action : The anticancer potential of this compound is attributed to its ability to induce apoptosis in cancer cells. Studies have focused on its interaction with cellular targets, leading to increased reactive oxygen species (ROS) production. This oxidative stress can disrupt cellular functions and promote cell death in cancerous cells .

In Vivo Studies : Animal model studies have further validated the anticancer efficacy of the compound. It was observed that treatment with this compound resulted in significant tumor suppression in murine models, indicating its potential as a therapeutic agent against various cancers .

Case Studies and Research Findings

- Study on Antinociceptive Activity : A study assessed the analgesic properties of derivatives of this compound using the hot plate test. Compounds derived from it showed significant pain relief compared to controls, suggesting potential applications in pain management .

- Molecular Docking Studies : Computational studies involving molecular docking have been performed to predict the binding affinity of this compound to specific biological targets such as DNA gyrase. These studies correlate well with in vitro results, supporting the compound's development as an antimicrobial agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.